molecular formula C22H23N5O2S2 B2572509 N-(2-{6-[(2,5-dimethylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide CAS No. 872997-03-0

N-(2-{6-[(2,5-dimethylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide

Cat. No. B2572509
CAS RN: 872997-03-0
M. Wt: 453.58
InChI Key: NXFHYLGHJJQHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolo[4,3-b]pyridazin-3-yl ring attached to a benzenesulfonamide group via an ethyl linker . The triazolo ring also has a thioether group attached to it, which is further connected to a 2,5-dimethylbenzyl group .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to N-(2-{6-[(2,5-dimethylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide have shown significant antimicrobial activities. Sulfonamide derivatives exhibited promising antimicrobial activity against organisms like E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) (Hassan, 2013). Similarly, some newly synthesized triazolo[4,3-b]pyridazine derivatives showed considerable antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008).

Antiproliferative and Antitumor Activity

Certain derivatives of the chemical structure have been linked to antiproliferative and antitumor activities. For instance, triazolo[4,3-b]pyridazine derivatives inhibited the proliferation of endothelial and tumor cells (Ilić et al., 2011). Additionally, synthesized compounds based on pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives induced apoptosis and cell cycle arrest in cancer cells, showing significant antitumor activity (Fares et al., 2014).

DNA Cleavage and Antioxidant Activity

Some novel bis-1,2,3-triazole derivatives, structurally akin to the compound of interest, demonstrated remarkable DNA-cleavage and antioxidant activities. These derivatives exhibited excellent-to-moderate antibacterial activity against pathogens like B. subtilis, S. aureus, E. coli, and P. aeruginosa (Reddy et al., 2016).

Herbicidal and Antifungal Activities

Compounds with structural motifs similar to the compound have also been evaluated for herbicidal and antifungal activities. For example, derivatives of sulfonylurea, imidazolinone, and triazolopyrimidinesulfonamide exhibited herbicidal activity against a range of species (Ren et al., 2000). Moreover, some of the newly synthesized heterocyclic compounds showed a moderate effect against bacterial and fungal species (Lolak et al., 2020).

properties

IUPAC Name

N-[2-[6-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S2/c1-16-8-9-17(2)18(14-16)15-30-22-11-10-20-24-25-21(27(20)26-22)12-13-23-31(28,29)19-6-4-3-5-7-19/h3-11,14,23H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFHYLGHJJQHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.